molecular formula C8H16ClNO2 B2865062 5-Ethylpiperidine-2-carboxylic acid;hydrochloride CAS No. 38471-15-7

5-Ethylpiperidine-2-carboxylic acid;hydrochloride

Cat. No.: B2865062
CAS No.: 38471-15-7
M. Wt: 193.67
InChI Key: GBMMTXISGBKPJB-UHFFFAOYSA-N
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Description

5-Ethylpiperidine-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylpiperidine-2-carboxylic acid;hydrochloride typically involves the reaction of 5-ethylpiperidine with a carboxylating agent under controlled conditions. One common method involves the use of carbon dioxide in the presence of a base to form the carboxylic acid derivative. The hydrochloride salt is then formed by reacting the carboxylic acid with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethylpiperidine-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

5-Ethylpiperidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Pipecolic acid: Another piperidine derivative with similar structural features.

    Piperidine-2-carboxylic acid: A closely related compound with a similar functional group.

Uniqueness

5-Ethylpiperidine-2-carboxylic acid;hydrochloride is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for specific applications compared to other piperidine derivatives.

Properties

IUPAC Name

5-ethylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-6-3-4-7(8(10)11)9-5-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMMTXISGBKPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(NC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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